molecular formula C19H23FN6O3S B2681085 4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034461-85-1

4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2681085
CAS No.: 2034461-85-1
M. Wt: 434.49
InChI Key: QXFQFUSVMZSUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide scaffold linked to a piperidin-4-yl group substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety. Key structural elements include:

  • Ethoxy and fluoro substituents at the 4- and 3-positions of the benzene ring, respectively.
  • A piperidine linker, which may enhance solubility and influence pharmacokinetics.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O3S/c1-3-29-17-5-4-15(12-16(17)20)30(27,28)24-14-6-9-25(10-7-14)18-19-23-22-13(2)26(19)11-8-21-18/h4-5,8,11-12,14,24H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFQFUSVMZSUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the triazolo-pyrazine moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions.

    Introduction of the ethoxy and fluoro groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated substantial antibacterial activity, suggesting that 4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide could be explored for similar applications due to its structural characteristics .

Anticancer Potential

The compound's structural features may also position it as a candidate for anticancer drug development. Pyrazolo[1,5-a]pyrimidines, closely related to the triazole derivatives, have been reported to possess anticancer properties. The ability of these compounds to inhibit specific protein targets involved in cancer progression makes them valuable in therapeutic settings . The exploration of this compound could yield promising results in this area.

Neurological Applications

There is emerging interest in the use of compounds with similar structures for neurological applications. For example, some piperidine derivatives have shown potential as neurotransmitter agents. The piperidine ring in this compound might contribute to its ability to interact with neural pathways, potentially leading to developments in treatments for neurological disorders .

Case Study 1: Antibacterial Screening

A study conducted on a series of sulfonamide derivatives found that modifications similar to those present in this compound resulted in enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that the presence of specific substituents could significantly affect the bioactivity of the compounds .

Case Study 2: Anticancer Activity Assessment

In another research effort focusing on pyrazole derivatives, several compounds were synthesized and tested for their anticancer effects. The findings suggested that structural modifications led to varying degrees of cytotoxicity against cancer cell lines. This reinforces the hypothesis that this compound could be a viable candidate for further investigation in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The triazolo-fused heterocycle in the target compound differentiates it from analogs:

Compound Name Heterocyclic Core Key Substituents on Benzene Ring
4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide [1,2,4]triazolo[4,3-a]pyrazine 4-ethoxy, 3-fluoro
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () [1,2,4]triazolo[4,3-b]pyridazin 3-fluoro
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine N-methyl, chromen-4-one
  • Electronic Effects : The pyrazine core in the target compound (vs. pyridazin or pyrimidine in analogs) may alter electron density, influencing binding to targets like kinases or G-protein-coupled receptors .
  • Bioactivity Implications : The triazolo[4,3-a]pyrazine system is less common in literature compared to pyridazine or pyrimidine analogs, suggesting unique selectivity profiles .

Substituent Effects on Physicochemical Properties

Table 2: Substituent-Driven Properties
Compound Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound 4-ethoxy, 3-fluoro Not reported ~525 (estimated)
Example 53 () N-methyl, chromen-4-one 175–178 589.1
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () 3-fluoro Not reported ~414 (estimated)
  • Solubility : The ethoxy group in the target compound likely enhances hydrophilicity compared to purely aromatic or fluorinated substituents .
  • Lipophilicity : Fluorine atoms and heterocycles increase lipophilicity, but the ethoxy group may counterbalance this, improving bioavailability .

NMR and Structural Analysis ()

Comparative NMR studies of similar compounds reveal that substituent placement alters chemical environments:

  • Region A (positions 39–44): Changes in triazolo ring substitution (e.g., methyl vs.
  • Region B (positions 29–36) : Substituents on the benzene ring (e.g., ethoxy vs. fluoro) modify electron-withdrawing/donating effects, influencing interaction with biological targets .

Biological Activity

4-Ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a sulfonamide group, known for antibacterial properties, alongside a triazolo[4,3-a]pyrazine moiety that enhances biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23FN6O3SC_{19}H_{23}FN_{6}O_{3}S, with a molecular weight of 434.49 g/mol. The presence of ethoxy and fluoro substituents contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC19H23FN6O3S
Molecular Weight434.49 g/mol
CAS Number2034461-85-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in cancer signaling pathways. Preliminary studies suggest potential interactions with:

  • c-Met : A receptor tyrosine kinase implicated in cancer progression.
  • VEGFR : Vascular endothelial growth factor receptor involved in angiogenesis.

The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ethoxy and fluoro groups may enhance binding affinity and specificity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Properties : Derivatives have shown promise as dual inhibitors of c-Met and VEGFR-2.
  • Antimicrobial Activity : In vitro studies indicate potential antibacterial and antifungal activities against various pathogens.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antiviral Activity : Compounds similar to this sulfonamide demonstrated cytotoxicity at concentrations around 160 μg/ml and exhibited promising antiviral activity against specific viral strains .
  • Antimicrobial Screening : In vitro antimicrobial screening using the agar diffusion method revealed that certain derivatives exhibited significant antibacterial and antifungal activities against pathogenic organisms .

Research Findings

Recent research has focused on synthesizing derivatives of triazolo[4,3-a]pyrazines that can act as effective inhibitors in various biological contexts. For instance:

CompoundTargetIC50 (µM)Effect
Compound 8bc-Met<0.01Significant inhibition
Compound 6cVEGFR0.15Moderate inhibition

These findings suggest that structural modifications can lead to enhanced selectivity and potency against specific molecular targets compared to similar compounds .

Q & A

Basic: What are the standard synthetic routes for preparing 4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step heterocyclic assembly:

  • Heterocyclization : Formation of the [1,2,4]triazolo[4,3-a]pyrazine core via cyclization of pyrazine precursors with hydrazides or sulfonyl hydrazides under reflux conditions in THF or dioxane .
  • Piperidine Functionalization : Introduction of the piperidin-4-yl group via nucleophilic substitution or reductive amination.
  • Sulfonamide Coupling : Reaction of the benzenesulfonyl chloride derivative with the piperidine intermediate in dichloromethane or acetonitrile, often using a base like potassium carbonate .
  • Fluorination and Ethoxy Introduction : Late-stage fluorination (e.g., using Selectfluor) and ethoxy group installation via alkylation with iodoethane .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of substituents (e.g., distinguishing triazole vs. pyrazine ring protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of sulfonamide (S=O stretch ~1350 cm1^{-1}) and triazole (C=N stretch ~1600 cm1^{-1}) functional groups .
    Advanced Tip : For ambiguous stereochemistry, use 2D NMR (e.g., NOESY) or X-ray crystallography .

Advanced: How can researchers optimize the regioselectivity of [1,2,4]triazolo[4,3-a]pyrazine formation?

Answer:
Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazine core favor cyclization at the 8-position .
  • Reaction Solvent : Polar aprotic solvents (e.g., THF) improve cyclization efficiency compared to non-polar solvents .
  • Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) or iodine to direct cyclization pathways . Validate outcomes via LC-MS and 1^1H NMR line-shape analysis .

Advanced: How to resolve contradictory biological activity data in enzyme inhibition assays?

Answer:
Contradictions may arise from:

  • Assay Conditions : Variations in pH, buffer composition, or enzyme source (e.g., recombinant vs. native proteins). Standardize protocols using controls like sitagliptin intermediates for comparative analysis .
  • Metabolite Interference : Screen for off-target interactions using metabolic stability assays (e.g., liver microsomes) .
  • Structural Analogues : Compare activity of derivatives (e.g., fluorinated vs. non-fluorated analogues) to isolate SAR trends .

Basic: What are the primary pharmacological targets of this compound?

Answer:
Based on structural analogs:

  • Kinase Inhibition : The triazolopyrazine moiety may target ATP-binding sites in kinases (e.g., JAK2 or Aurora kinases) .
  • GPCR Modulation : The piperidine-sulfonamide structure suggests potential activity against serotonin or dopamine receptors .
    Validation : Use in vitro binding assays with radiolabeled ligands or cellular phosphorylation assays .

Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro testing?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1%) with cyclodextrin or PEG-400 to enhance solubility without cytotoxicity .
  • Salt Formation : Convert the free base to hydrochloride or phosphate salts via acid-base reactions in ethanol/water .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxy or sulfonamide moieties .

Basic: How to confirm the purity of the final compound?

Answer:

  • HPLC-UV/ELSD : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to detect impurities <0.5% .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% deviation) .
    Advanced : Combine with LC-MS/MS to identify trace byproducts from incomplete fluorination or sulfonamide coupling .

Advanced: How to analyze metabolic stability in preclinical models?

Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS quantification of parent compound depletion .
  • CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify major metabolic pathways .
  • Stabilization Strategies : Introduce deuterium at labile positions (e.g., benzenesulfonamide methyl groups) to slow metabolism .

Basic: What are the safety considerations for handling fluorinated intermediates?

Answer:

  • Ventilation : Use fume hoods due to potential release of HF during fluorination .
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with Selectfluor or trifluoroacetyl reagents .
  • Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Core Modifications : Synthesize derivatives with varied substituents on the triazole (e.g., methyl, ethyl) and benzenesulfonamide (e.g., chloro, methoxy) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate logP, IC50_{50}, and topological polar surface area (TPSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.